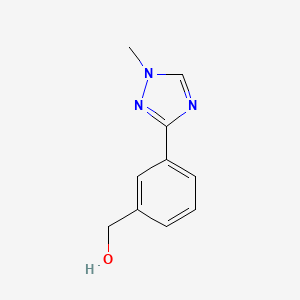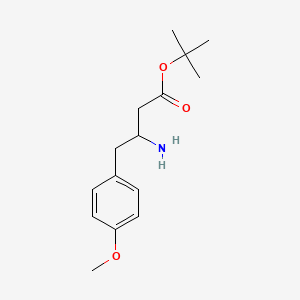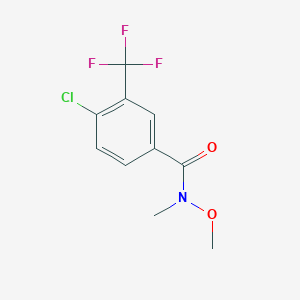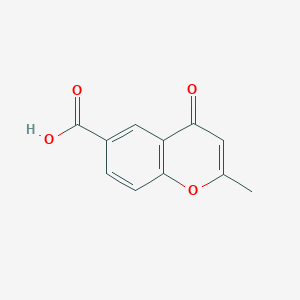![molecular formula C9H12O4 B13690827 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid is an organic compound characterized by the presence of a tetrahydropyranyl group attached to a butynoic acid backbone. This compound is notable for its unique structure, which combines the stability of the tetrahydropyranyl group with the reactivity of the butynoic acid moiety. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid typically involves the protection of alcohols using tetrahydropyranyl groups. One common method is the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This reaction forms tetrahydropyranyl ethers, which can then be further modified to introduce the butynoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and neutral reagent-mediated reactions can also be employed to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butynoic acid moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid-catalyzed hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can remove the tetrahydropyranyl group.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkenes, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group stabilizes the alcohol, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the tetrahydropyranyl group can be removed under acidic conditions, regenerating the free alcohol .
Comparaison Avec Des Composés Similaires
4-[(Tetrahydro-2H-pyran-2-yl)oxy]butanal: This compound also contains a tetrahydropyranyl group and is used as a protecting group for aldehydes.
Tetrahydropyran: A simpler compound that serves as a building block for more complex molecules.
Uniqueness: 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid is unique due to its combination of a tetrahydropyranyl group with a butynoic acid moiety, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required.
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-(oxan-2-yloxy)but-2-ynoic acid |
InChI |
InChI=1S/C9H12O4/c10-8(11)4-3-7-13-9-5-1-2-6-12-9/h9H,1-2,5-7H2,(H,10,11) |
Clé InChI |
UCGWTQLSUYZQJE-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


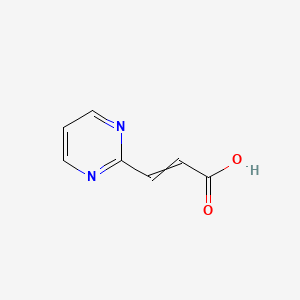
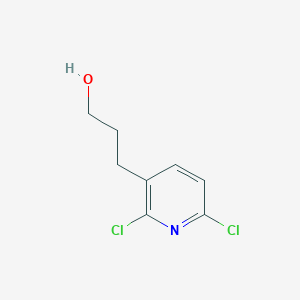


![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)

